molecular formula C13H19ClN2 B11735528 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

Cat. No.: B11735528
M. Wt: 238.75 g/mol
InChI Key: QGPYZCNSGHUMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine (CAS 1018051-59-6) is a chemical compound with the molecular formula C 13 H 19 ClN 2 and a molecular weight of 238.76 g/mol . This amine-functionalized pyrrolidine derivative is of significant interest in advanced medicinal chemistry and pharmacology research, particularly in the development of novel central nervous system (CNS) active agents. Emerging scientific literature indicates that structural analogs of this compound are being investigated in the design of dual-target ligands for the treatment of pain and opioid use disorders . Specifically, this chemical scaffold has been explored in the development of molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This dual-action mechanism aims to produce effective analgesia through MOR partial agonism while potentially reducing the misuse liability associated with traditional opioids via D3R antagonism . Such compounds are part of a new generation of therapeutics designed to address the ongoing opioid crisis by separating the desired analgesic effects from addictive behaviors. Researchers utilizing this compound should note that its properties are optimized for neuroscientific applications. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2

InChI Key

QGPYZCNSGHUMTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The most widely reported method involves reductive amination of 4-chlorobenzaldehyde with pyrrolidine, followed by coupling with 3-aminopropanol. Critical steps include:

  • Formation of the imine intermediate :
    4-Cl-C6H4CHO+C4H9N4-Cl-C6H4CH=N-C4H8\text{4-Cl-C}_6\text{H}_4\text{CHO} + \text{C}_4\text{H}_9\text{N} \rightarrow \text{4-Cl-C}_6\text{H}_4\text{CH=N-C}_4\text{H}_8 .
    Solvents such as tetrahydrofuran (THF) or ethanol are employed at 0–25°C to minimize side reactions.

  • Reduction to the secondary amine :
    Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) in anhydrous THF achieves yields of 68–82%. LiAlH4_4 is preferred for bulkier substrates due to its stronger reducing power.

  • Coupling with 3-aminopropanol :
    The secondary amine reacts with 3-aminopropanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the propanamine sidechain.

Key Data :

ParameterConditionsYield (%)Purity (%)
Reducing AgentNaBH4_4 in THF, 0°C6895
Reducing AgentLiAlH4_4 in THF, 25°C8298
Coupling ReagentDEAD, PPh3_37597

High-Pressure Amination

A patent-pending method (EP1138672A1) utilizes high-pressure conditions to streamline the synthesis:

  • Chiral starting material :
    Optically active 4-hydroxyproline derivatives are protected with allyloxycarbonyl (Alloc) groups to prevent racemization.

  • High-pressure amination :
    Reacting the protected intermediate with ammonia or primary amines at 5–8 MPa and 100–150°C in dimethoxyethane achieves cyclization and deprotection in one pot.

Advantages :

  • Enantiomeric excess (ee) : >99% for (S)-isomers.

  • Throughput : 10–15 kg/batch in industrial settings.

Catalytic Coupling Methods

The Suzuki-Miyaura cross-coupling, adapted from pyrimidine synthesis methodologies, offers an alternative route:

  • Coupling of 2,4-dichloropyrimidine with 4-chlorophenylboronic acid in the presence of Pd(PPh3_3)4_4 yields a biphenyl intermediate.

  • Reductive amination with pyrrolidine and 3-aminopropanol under hydrogen gas (1 atm, 25°C) completes the synthesis.

Limitations :

  • Requires palladium catalysts, increasing costs.

  • Yields drop to 55–60% for large-scale reactions.

Industrial-Scale Production

Continuous-Flow Reactors

Recent advancements employ continuous-flow systems to enhance reproducibility:

  • Residence time : 5–10 minutes at 80°C.

  • Catalyst recycling : Heterogeneous catalysts (e.g., Ni/Al2_2O3_3) achieve 95% conversion over 10 cycles.

Table 2: Industrial Process Parameters

ParameterBatch ReactorFlow Reactor
Temperature (°C)10080
Pressure (MPa)0.10.5
Annual Output (kg)5002,000

Mechanistic Insights

Stereochemical Control

The use of chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, directs the configuration at the pyrrolidine C2 position. Density functional theory (DFT) calculations suggest that steric hindrance from the 4-chlorophenyl group favors axial attack during reductive amination, leading to a 3:1 diastereomeric ratio.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in coupling reactions, improving yields by 12–15% compared to nonpolar solvents.

Characterization and Quality Control

Analytical Techniques

  • GC-MS : Confirms molecular ion peaks at m/z 238.75 ([M+H]+^+).

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10).

Table 3: Analytical Data

MethodParametersResult
GC-MSDB-5 column, 70 eVm/z 238.75 [M+H]+^+
1^1H NMR400 MHz, CDCl3_3δ 7.32 (d, 2H, ArH)

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is C13H18ClN. The compound's structure is characterized by:

  • A three-carbon propanamine chain.
  • A pyrrolidine ring that enhances its biological activity.
  • A chlorophenyl group that may influence its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, which include:

  • Receptor Binding Affinity : Studies have shown that this compound interacts with multiple receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects in treating psychiatric disorders.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurological Disorders : Due to its receptor binding profile, it may be effective in treating conditions like depression and anxiety by modulating neurotransmitter systems.
  • Antiviral Activity : Some studies suggest that compounds structurally similar to this compound have shown promise as inhibitors of HIV reverse transcriptase, indicating potential applications in antiviral therapies .
  • Research Tool in Pharmacology : Its unique chemical structure allows it to be used as a reference compound in pharmacological studies aimed at understanding receptor interactions and drug design .

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related amines, focusing on substituent effects, pharmacological activity, and synthesis routes.

Table 1: Key Comparative Data
Compound Name Molecular Formula Pharmacological Activity Key Structural Features References
3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine C₁₃H₁₈ClN₂ Not explicitly reported (potential kinase inhibition) Pyrrolidine ring, 4-chlorophenyl group
Chlorpheniramine Maleate (CPM) C₁₆H₁₉ClN₂ (free base) Antihistamine (allergy, rhinitis) Pyridinyl group, N,N-dimethyl substitution
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN Unknown Simple aliphatic amine, no heterocycle
N-(4-Fluorophenyl)-N-(1-phenetylpiperidin-4-yl)isobutyramide C₂₂H₂₇FN₂O Unknown Fluorophenyl, piperidine, isobutyramide
Dexchlorpheniramine C₁₆H₁₉ClN₂ Antihistamine (enantiomer of CPM) Stereospecific N,N-dimethyl, pyridinyl

Structural Differences and Implications

  • Pyrrolidine vs.
  • Chlorophenyl vs. Fluorophenyl Substitution : Fluorine’s electron-withdrawing effects in fluorophenyl analogs (e.g., ) reduce basicity compared to the chlorophenyl group, which could alter metabolic stability and target affinity .
  • Amino Chain Modifications: The propan-1-amine chain in the target compound differs from CPM’s branched N,N-dimethyl substitution, likely affecting its pharmacokinetic profile (e.g., absorption, half-life) .

Pharmacological and Physicochemical Properties

  • Synthetic Complexity : The target compound’s synthesis (e.g., via pyrrolidine coupling in DMSO with HATU/DIPEA; ) is more complex than CPM’s straightforward condensation and decyanation steps (), impacting scalability .
  • Biological Activity : While CPM is a well-established antihistamine, the target compound’s pyrrolidine moiety aligns it with kinase inhibitors (e.g., TRK inhibitors in ), suggesting divergent therapeutic applications .

Research Findings

  • Kinase Inhibition Potential: Pyrrolidine-containing analogs in demonstrate potent TRK kinase inhibition, implying the target compound could be optimized for similar oncology targets .
  • Stereochemical Considerations : Dexchlorpheniramine () highlights the importance of stereochemistry; the target compound’s unspecified stereochemistry may limit its pharmacological predictability .
  • Impurity Profiles : Impurities in chlorophenylpropanamine synthesis (e.g., desmethyl variants in ) underscore the need for rigorous purification, as seen in the HPLC methods of .

Biological Activity

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine, a compound characterized by a propanamine backbone with a pyrrolidine ring and a 4-chlorophenyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN. The structure includes:

  • Propanamine Backbone : A three-carbon chain attached to an amine.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.

This unique combination may enhance the compound's biological activity compared to similar structures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, MIC values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens, suggesting potent antimicrobial activity .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neurological Applications

The compound has been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate dopaminergic and serotonergic pathways, which are crucial in conditions like depression and anxiety .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of pyrrolidine derivatives, highlighting that those with halogen substituents showed enhanced activity against various bacterial strains. The presence of the chlorophenyl group in this compound is believed to contribute to this enhanced efficacy .
  • Neuropharmacological Effects : Another research focused on the effects of similar compounds on neurotransmitter release and uptake in neuronal cultures. Results indicated that modifications in the chemical structure could lead to varying degrees of receptor affinity and activity, suggesting that this compound may have therapeutic potential in neuropharmacology .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinities with various receptors, including:

  • Dopamine Receptors : Potential for treating mood disorders.
  • Serotonin Receptors : Implications for anxiety and depression therapies.

These interactions are critical for understanding the pharmacological profile and therapeutic potential of the compound.

Q & A

Q. What are the established synthetic routes for 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via condensation reactions, similar to protocols used for structurally related pyrrolidine derivatives. For example, analogous compounds are synthesized by condensing ketones with aldehydes in ethanol under basic conditions (e.g., NaOH) at elevated temperatures (e.g., 200°C), followed by treatment with guanidine nitrate in refluxing ethanol . Optimization can employ factorial design experiments to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and identify ideal conditions. Statistical tools like ANOVA can validate the significance of each factor .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Spectroscopy : NMR (¹H/¹³C) to analyze proton environments and carbon frameworks, IR for functional group identification (e.g., amine N-H stretches), and mass spectrometry for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides absolute stereochemical configuration, as demonstrated for chlorophenyl-pyrrolidine derivatives in crystallography reports . SCXRD data-to-parameter ratios >15:1 and R-factors <0.05 ensure reliability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound while controlling for cytotoxicity?

  • Methodological Answer :
  • In vitro assays : Use microbial or cell-line models (e.g., E. coli, HeLa) for broad-spectrum activity screening, with dose-response curves to determine IC₅₀ values .
  • Cytotoxicity controls : Include parallel assays on human fibroblast lines (e.g., NIH/3T3) to assess selectivity. Normalize activity data against cytotoxicity using metrics like selectivity index (SI = IC₅₀(healthy cells)/IC₅₀(target cells)).

Q. What computational methods are recommended for predicting the physicochemical properties and receptor interactions of this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use tools like GROMACS to study solvation behavior and stability.
  • Docking studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to target receptors (e.g., microbial enzymes). Validate predictions with experimental IC₅₀ correlations .
  • AI-driven platforms : COMSOL Multiphysics integrated with AI algorithms can optimize reaction pathways and predict properties like logP or solubility .

Q. How should conflicting data regarding the compound's activity or synthesis outcomes be analyzed methodologically?

  • Methodological Answer :
  • Reprodubility checks : Replicate experiments under identical conditions (e.g., reagent purity, humidity control).
  • Theoretical alignment : Reconcile discrepancies by revisiting the guiding conceptual framework (e.g., electronic effects of the 4-chlorophenyl group on reactivity) .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., trace impurities) causing variability .

Q. What strategies are effective in scaling up the synthesis from laboratory to pilot scale without compromising purity?

  • Methodological Answer :
  • Process engineering : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates .
  • Process control : Use real-time monitoring (e.g., PAT tools) to maintain critical quality attributes (CQAs) like temperature and pH during scale-up .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate enantiomeric purity?

  • Methodological Answer :
  • Stereoselective synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries to direct pyrrolidine ring formation .
  • Validation : Chiral HPLC with UV/ECD detectors or polarimetry for enantiomeric excess (ee) quantification. SCXRD confirms absolute configuration for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.